molecular formula C16H10N4O5Si2 B14424919 Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl- CAS No. 85314-78-9

Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-

Cat. No.: B14424919
CAS No.: 85314-78-9
M. Wt: 394.44 g/mol
InChI Key: FRNSVPSQFUCKFZ-UHFFFAOYSA-N
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Description

Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, is an organosilicon compound characterized by the presence of isocyanate groups attached to a disiloxane backbone. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic isocyanates, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrolysis and substitution reactions, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane-based oxides.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or platinum complexes.

Major Products Formed

    Oxidation: Siloxane oxides.

    Reduction: Amino-substituted disiloxanes.

    Substitution: Various functionalized disiloxanes depending on the substituent introduced.

Scientific Research Applications

Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, finds applications in several scientific research fields:

    Chemistry: Used as a precursor for synthesizing advanced organosilicon compounds and polymers.

    Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

    Medicine: Explored for its role in developing novel pharmaceuticals and medical devices.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, exerts its effects involves the interaction of its isocyanate groups with various molecular targets. These interactions can lead to the formation of stable covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The pathways involved may include the inhibition of specific enzymes or the alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, stands out due to its combination of phenyl and isocyanate groups, which impart unique reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical modifications and high-performance materials.

Properties

CAS No.

85314-78-9

Molecular Formula

C16H10N4O5Si2

Molecular Weight

394.44 g/mol

IUPAC Name

[diisocyanato(phenyl)silyl]oxy-diisocyanato-phenylsilane

InChI

InChI=1S/C16H10N4O5Si2/c21-11-17-26(18-12-22,15-7-3-1-4-8-15)25-27(19-13-23,20-14-24)16-9-5-2-6-10-16/h1-10H

InChI Key

FRNSVPSQFUCKFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](N=C=O)(N=C=O)O[Si](C2=CC=CC=C2)(N=C=O)N=C=O

Origin of Product

United States

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